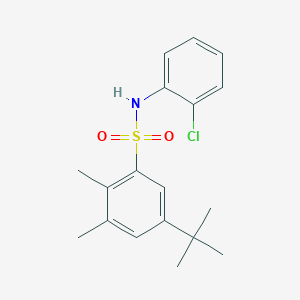
N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide, also known as DBDSA, is a sulfonamide derivative that has been extensively studied for its potential as a biological and medicinal agent. DBDSA has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.
Wirkmechanismus
The mechanism of action of N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes and/or the induction of apoptosis in cancer cells. N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer, and to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis and its potential as a multifunctional agent with anticancer, antibacterial, and antifungal properties. However, N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide, including the investigation of its potential as a photosensitizer for photodynamic therapy, the optimization of its synthesis and formulation, and the evaluation of its toxicity and pharmacokinetics in animal models. Additionally, further studies are needed to elucidate the mechanism of action of N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide and to identify its molecular targets in cancer cells.
Synthesemethoden
N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-anthracenesulfonic acid with butylamine and phosgene, or the reaction of 2-anthracenesulfonic acid with butylamine and triphosgene. The yield of N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has also been investigated for its antibacterial and antifungal properties, as well as its potential as a photosensitizer for photodynamic therapy.
Eigenschaften
Molekularformel |
C22H25NO4S |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
N,N-dibutyl-9,10-dioxoanthracene-2-sulfonamide |
InChI |
InChI=1S/C22H25NO4S/c1-3-5-13-23(14-6-4-2)28(26,27)16-11-12-19-20(15-16)22(25)18-10-8-7-9-17(18)21(19)24/h7-12,15H,3-6,13-14H2,1-2H3 |
InChI-Schlüssel |
LNPIJUNSUYZJRA-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281118.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281121.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)

![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)

![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)

